molecular formula C10H16O B14747999 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine CAS No. 4802-49-7

2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine

Cat. No.: B14747999
CAS No.: 4802-49-7
M. Wt: 152.23 g/mol
InChI Key: MRIMNEVYORACLU-UHFFFAOYSA-N
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Description

2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine is an organic compound belonging to the class of benzoxepines, which consist of a benzene ring fused to a fully saturated oxepine ring (a seven-membered cyclic ether) . This saturated, hydrogenated core structure makes it a valuable and versatile intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this scaffold as a key building block for the construction of more complex, biologically active molecules. The oxepine and dihydrooxepin structural motifs are found in a range of natural products and active pharmaceutical ingredients, and they present a unique synthetic challenge due to the strain of the seven-membered ring . For instance, dibenzo[b,f]oxepine derivatives, which share a similar core, have been investigated for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects . The fully reduced structure of 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine provides a stable platform for further functionalization and study. It is particularly useful as a precursor in the synthesis of septanoside sugars and for exploring structure-activity relationships in drug discovery programs focused on seven-membered oxygen heterocycles. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

4802-49-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,3,4,5,6,7,8,9-octahydro-1-benzoxepine

InChI

InChI=1S/C10H16O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8H2

InChI Key

MRIMNEVYORACLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzene derivative with an oxepine precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine with structurally or functionally related compounds, based on the evidence provided:

Compound Name Structure/Key Features Applications Regulatory/Stability Notes References
2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine Benzene fused to a saturated 7-membered oxygen-containing ring Potential pharmaceutical intermediates Limited toxicity data available
Endosulfan (α- and β-isomers) Hexachloro-hexahydro-methano-benzodioxathiepin oxides Pesticide (now restricted/banned) High environmental persistence; neurotoxic
ISO E SUPER (Octahydro Tetramethyl Naphthalenyl Ethanone) Saturated tetramethyl-naphthalenyl ketone Fragrance ingredient (woody/amber notes) Classified as environmentally hazardous
HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) Nitro-functionalized tetrazocine ring High-energy explosive Sensitive to friction/impact; regulated
Octahydro-dioxo-pyridazino-diazepine derivatives Complex bicyclic structure with diazepine and pyridazine rings Pharmaceutical candidates (e.g., enzyme inhibitors) Under research; preclinical stage

Key Structural and Functional Differences:

Oxygen vs. Heteroatom Diversity :

  • The benzoxepine’s oxygen atom enhances polarity compared to hydrocarbon analogs like 2,3,4,5,6,7,8,9-Octahydro-1H-trindene . This may improve solubility in polar solvents, making it more suitable for drug formulations than fully saturated hydrocarbons.
  • Endosulfan’s sulfur and chlorine atoms contribute to its pesticidal activity but also to environmental toxicity .

ISO E SUPER’s ketone group is critical for its fragrance profile, unlike the benzoxepine’s ether functionality .

Regulatory Status :

  • Endosulfan and HMX face strict regulations due to toxicity and instability, respectively. In contrast, benzoxepine derivatives (if developed for pharmaceuticals) would require rigorous safety profiling but lack existing regulatory constraints .

Research Findings and Inferences

While direct studies on 2,3,4,5,6,7,8,9-Octahydro-1-benzoxepine are absent in the provided evidence, insights can be drawn from analogs:

  • Pharmaceutical Potential: Octahydro-naphthalenyl derivatives (e.g., compound 11 in ) demonstrate bioactivity in cancer cell lines, suggesting benzoxepine’s saturated structure could serve as a scaffold for drug design .
  • Synthetic Challenges : The synthesis of octahydro compounds (e.g., HMX, ISO E SUPER) often requires multistep processes, which may apply to benzoxepine derivatives as well .
  • Environmental Impact : Unlike chlorinated compounds (e.g., endosulfan), benzoxepine’s lack of halogens may reduce ecological risks .

Q & A

Basic: What are the standard synthetic routes for 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine, and what reaction parameters critically influence yield?

Methodological Answer:
The synthesis typically involves cyclization of precursors such as diols or epoxides under acidic or catalytic conditions. Key parameters include solvent polarity (e.g., DMF for high-boiling reactions), temperature control (±5°C to avoid side products), and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Evidence from analogous benzoxepine derivatives suggests that optimizing stoichiometry and reaction time (monitored via TLC or HPLC) can improve yields by 15–20% .

Basic: What purification and characterization techniques are recommended to confirm the structural integrity of 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine?

Methodological Answer:
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential. Characterization should include:

  • NMR (¹H and ¹³C) to confirm hydrogenation levels and ring structure.
  • FT-IR for oxepine oxygen stretching (~1,200 cm⁻¹).
  • Mass spectrometry (EI-MS or ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺).
    Cross-referencing with NIST spectral libraries ensures accuracy .

Advanced: How can researchers assess the stability and degradation pathways of 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine under environmental stressors?

Methodological Answer:
Design accelerated stability studies using:

  • Forced degradation : Expose the compound to UV light (254 nm), varying pH (1–13), and elevated temperatures (40–80°C).
  • HPLC-MS analysis to identify degradation products (e.g., ring-opened aldehydes or ketones).
  • Kinetic modeling (Arrhenius equation) to predict shelf-life. Surface adsorption studies on silica or cellulose (simulating indoor environments) may reveal interactions affecting stability .

Advanced: What methodologies are effective for impurity profiling in 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine?

Methodological Answer:
Adopt pharmacopeial guidelines for impurity quantification:

  • HPLC with UV detection (210–280 nm) using a C18 column and acetonitrile/water mobile phase.
  • Spiking experiments with structurally similar impurities (e.g., partially hydrogenated analogs) to validate method specificity.
  • Limit tests : Set thresholds at 0.1% for individual impurities and 2.0% for total impurities, aligning with ICH Q3A/B standards .

Advanced: How can computational modeling complement experimental studies of 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine’s reactivity?

Methodological Answer:
Use DFT calculations (e.g., Gaussian or ORCA) to:

  • Predict electrophilic/nucleophilic sites via Fukui indices.
  • Simulate reaction pathways (e.g., acid-catalyzed ring-opening).
    Validate models with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic results. Molecular dynamics simulations can further study solvent interactions .

Basic: What safety protocols are critical when handling 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods for synthesis/purification steps due to potential volatile intermediates.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.
  • Emergency protocols : Immediate ethanol/water rinsing for skin contact; document MSDS-compliant procedures .

Advanced: What mechanistic approaches elucidate the ring-opening reactions of 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine?

Methodological Answer:

  • Isotopic labeling : Introduce ¹⁸O at the oxepine oxygen to track cleavage sites via MS.
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs.
  • In-situ NMR under acidic/basic conditions to monitor intermediate formation. Evidence from benzoxathiin studies suggests nucleophilic attack at the oxygen site .

Advanced: How can researchers develop validated analytical methods for quantifying trace impurities in 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine?

Methodological Answer:
Follow ICH Q2(R1) validation parameters:

  • Linearity : 5-point calibration curves (R² > 0.995).
  • Accuracy : Spike recovery (98–102%) using impurity standards.
  • Precision : Repeat intra-/inter-day assays (RSD < 2%).
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1). Cross-validate with GC-MS for volatile impurities .

Basic: What spectroscopic benchmarks (NMR, IR) distinguish 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine from partially hydrogenated analogs?

Methodological Answer:

  • ¹H NMR : Look for multiplet signals at δ 1.2–2.1 ppm (methylene protons) and absence of olefinic protons (δ 5–6 ppm).
  • ¹³C NMR : Peaks at 20–30 ppm (saturated carbons) vs. 120–130 ppm (unsaturated analogs).
  • IR : Compare C-O-C stretching (~1,200 cm⁻¹) with cyclohexane ring vibrations. Reference NIST data for benzoxepine derivatives .

Advanced: How do surface interactions (e.g., silica, cellulose) affect the stability of 2,3,4,5,6,7,8,9-octahydro-1-benzoxepine in environmental studies?

Methodological Answer:

  • Adsorption studies : Use BET surface area analysis and TGA to measure compound adsorption on surfaces.
  • Microspectroscopic imaging (Raman or AFM-IR) to map molecular distribution.
  • Reactivity assays : Expose surface-adsorbed samples to ozone/UV and analyze via LC-MS. Indoor surface chemistry models suggest increased degradation on porous materials .

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